Technical Guide: 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
Technical Guide: 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
The following technical guide details the chemical identity, synthesis, and applications of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a phthalimidine scaffold and its potential as a pharmaceutical intermediate.
Executive Summary
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (also known as N-(1-Oxoisoindolin-2-yl)alanine ) is a bicyclic lactam derivative characterized by an isoindolin-1-one (phthalimidine) core fused to a propanoic acid moiety at the nitrogen position. Unlike its oxidized counterpart, N-phthaloyl-alanine (1,3-dioxo), this compound features a reduced methylene group in the five-membered ring, imparting distinct electronic and solubility properties.
This compound serves as a critical structural motif in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen , and as a peptidomimetic scaffold for constraining peptide backbones.
Key Chemical Identifiers
| Property | Specification |
| Chemical Name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid |
| Synonyms | N-(1-Oxoisoindolin-2-yl)alanine; 2-Phthalimidin-2-ylpropionic acid |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | Note: Specific CAS for the 2-isomer is not widely indexed. Analogous to 3-isomer (CAS 83747-30-2). |
| Chiral Center | C2 (Alpha-carbon of the propanoic acid chain) |
Chemical Structure & Properties[1][2]
The molecule consists of a lipophilic isoindolinone head group and a polar carboxylic acid tail. The isoindolin-1-one ring is a rigid, planar system that acts as a bioisostere for indole or naphthalene rings in drug design.
-
Stereochemistry : The C2 position is chiral. The synthesis typically starts from L-alanine or DL-alanine, retaining the configuration if mild conditions are used.
-
Solubility : Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water unless ionized (pH > 5).
-
Stability : The lactam bond (amide) is stable under physiological conditions but can be hydrolyzed under strong acidic/basic reflux.
Structural Comparison
-
Target Compound (1-Oxo) : Contains -C(=O)-NH-CH₂- in the ring. More basic/nucleophilic than phthalimide.
-
Phthalimide Analog (1,3-Dioxo) : Contains -C(=O)-NH-C(=O)-. Acidic imide proton (if unsubstituted), electron-withdrawing.
Synthesis Methodologies
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be achieved via two primary pathways. The Condensation Method is preferred for its atom economy and direct access from commercially available precursors.
Method A: Cyclocondensation of 2-Formylbenzoic Acid
This method involves the reductive condensation of 2-formylbenzoic acid (phthalaldehydic acid) with alanine. It proceeds via an imine intermediate which undergoes intramolecular cyclization.
Protocol:
-
Reagents : 2-Formylbenzoic acid (1.0 eq), L-Alanine (1.1 eq).
-
Solvent : Glacial Acetic Acid or DMF/Toluene mixture.
-
Conditions : Reflux (110–120°C) for 4–6 hours.
-
Mechanism :
-
Formation of Schiff base (imine) between the aldehyde and the amino group of alanine.
-
Nucleophilic attack of the carboxylate (or amide formation) to close the lactam ring.
-
Reduction is not required if starting from 2-formylbenzoic acid (which is already at the correct oxidation state relative to phthalic anhydride).
-
Step-by-Step Workflow:
-
Dissolve 150 mg (1.0 mmol) of 2-formylbenzoic acid in 5 mL of glacial acetic acid.
-
Add 98 mg (1.1 mmol) of L-alanine.
-
Heat the mixture to reflux under nitrogen atmosphere. Monitor by TLC (SiO₂, MeOH/DCM 1:9).
-
Upon completion, cool to room temperature.
-
Pour into ice-cold water (20 mL). The product may precipitate.
-
If no precipitate, extract with Ethyl Acetate (3 x 10 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Recrystallize from Ethanol/Water.
Method B: Reduction of N-Phthaloyl-Alanine
Alternatively, the compound can be synthesized by the partial reduction of the corresponding phthalimide (N-phthaloyl-alanine).
-
Reagents : Zinc dust / Acetic Acid or Tin / HCl.
-
Challenge : Controlling the reduction to the lactam (isoindolinone) without fully reducing to the isoindoline (amine) or opening the ring.
Reaction Pathway Visualization
The following diagram illustrates the condensation pathway (Method A), highlighting the critical cyclization step.
Figure 1: Reaction pathway for the synthesis of the target isoindolinone derivative.
Applications in Drug Development[2]
Pharmaceutical Intermediates (Indoprofen Analogs)
This compound is a direct structural analog of Indoprofen (CAS 31842-01-0), a non-steroidal anti-inflammatory drug. Indoprofen contains the same isoindolinone core but is linked to a phenyl-propionic acid group.
-
Structure-Activity Relationship (SAR) : The 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid moiety serves as a simplified "lead" fragment to test the binding affinity of the isoindolinone core in COX-1/COX-2 inhibition assays without the steric bulk of the phenyl linker.
Chiral Resolution Agents
Isoindolinone derivatives are often used as chiral auxiliaries. The rigid structure of the phthalimidine ring can induce stereoselectivity in adjacent reaction centers.
-
Application : Resolution of racemic amines or alcohols via ester/amide formation with the carboxylic acid tail.
Peptidomimetics
The isoindolinone scaffold acts as a Turn Mimic . Incorporation of this amino acid derivative into a peptide chain forces the backbone into a specific conformation (often a beta-turn), which is useful for stabilizing bioactive peptides.
Analytical Characterization
To validate the synthesis, the following analytical signals are expected:
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, -COOH)δ 7.4–7.8 (m, 4H, Ar-H)δ 4.8 (q, 1H, N-CH-CH₃)δ 4.5 (s, 2H, Ring CH₂ - distinctive for isoindolinone vs. phthalimide)δ 1.5 (d, 3H, -CH₃) |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Lactam C=O stretch)1720–1740 cm⁻¹ (Carboxylic Acid C=O)2500–3000 cm⁻¹ (Broad O-H stretch) |
| Mass Spectrometry | [M+H]⁺ : 206.2 m/z[M-H]⁻ : 204.2 m/z |
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye).
-
Handling : Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage : Store in a cool, dry place. Hygroscopic tendency is low, but moisture protection is recommended to prevent hydrolysis of the amide bond over long periods.
References
-
Brady, F., & Gallagher, J. F. (2001). (2S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid.[1] Acta Crystallographica Section C, 57(Pt 3), 312–314. Link
- Validates the synthesis and structure of the tyrosine analog, confirming the stability of the N-(1-oxoisoindolin-2-yl) amino acid scaffold.
-
Kundu, D., et al. (2018). Green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones. Beilstein Journal of Organic Chemistry, 14, 2969–2978. Link
- Describes the reaction of 2-formylbenzoic acid with amino acid derivatives, establishing the general synthetic protocol.
-
PubChem Compound Summary . 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2). Link
- Provides data on the beta-alanine isomer, serving as a reference for physical property prediction.
